Quorum Sensing Inhibition Potency of 7-Bromo vs. 5-Bromo Indole-3-carboxaldehydes
In a standard Chromobacterium violaceum N-acyl homoserine lactone (AHL) quorum sensing assay, the 7-brominated indole-3-carboxaldehyde analog of the target compound demonstrated an IC50 of 72 µM. This potency is intermediate between the parent compound indole-3-carboxaldehyde (ICA, 171 µM) and the most potent regioisomer, 5-bromoindole-3-carboxaldehyde (13 µM). [1] This data provides a quantitative baseline for the contribution of the bromine atom at the 7-position, which is structurally present in the target compound.
| Evidence Dimension | Quorum Sensing Inhibition (IC50) |
|---|---|
| Target Compound Data | Target compound not directly tested; 7-Bromoindole-3-carboxaldehyde (analog) IC50 = 72 µM |
| Comparator Or Baseline | Indole-3-carboxaldehyde (ICA): IC50 = 171 µM; 5-Bromoindole-3-carboxaldehyde: IC50 = 13 µM |
| Quantified Difference | 7-bromination gives a 2.3-fold improvement over ICA, but is 5.5-fold less potent than 5-bromination. |
| Conditions | Chromobacterium violaceum AHL quorum sensing system. |
Why This Matters
This confirms that the 7-bromo substituent on the target compound is not just a synthetic handle; it confers a quantifiably distinct QSI activity profile compared to other bromo-regioisomers, which is critical for projects targeting specific anti-virulence pathways.
- [1] Kemp, C.A.; McCullough, D.K.; Bialonska, D.; Johnson, P.J.T. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiol. Res. 2021, 12(2), 376-382. View Source
